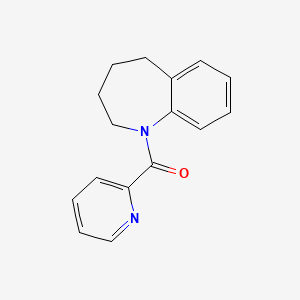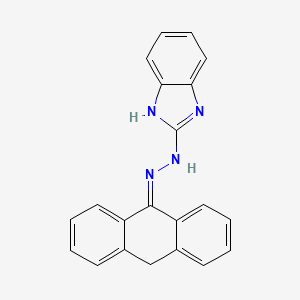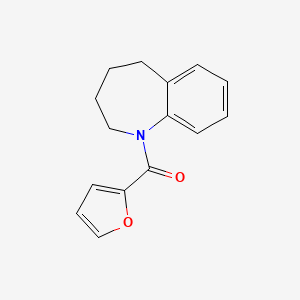![molecular formula C16H17N3 B7513822 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile, also known as JNJ-40411813, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications in various diseases.
作用机制
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile exerts its pharmacological effects by selectively inhibiting PDE10A, a cAMP and cGMP phosphodiesterase that is highly expressed in the striatum of the brain. By inhibiting PDE10A, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile increases the levels of cAMP and cGMP, which in turn modulate the activity of dopamine and glutamate signaling pathways. This leads to an improvement in cognitive function, motor control, and mood regulation.
Biochemical and Physiological Effects:
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function in animal models of schizophrenia and Huntington's disease. It has also been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease. In addition, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
实验室实验的优点和局限性
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity and potency for PDE10A, which allows for precise modulation of its activity. However, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. It also has low permeability across the blood-brain barrier, which can limit its efficacy in the central nervous system.
未来方向
There are several future directions for the research and development of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and brain penetration. Another direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Finally, there is a need for further studies to understand the long-term safety and efficacy of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile in humans.
合成方法
The synthesis method of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials include 2-(1H-pyrrol-2-yl)pyrrolidine and 3-bromobenzonitrile, which are commercially available or can be synthesized in-house. The intermediates involve the formation of a benzylamine and the introduction of a cyano group. The final coupling reaction is achieved by using a palladium catalyst and a base to form the desired product. The synthesis method has been optimized to produce 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile in high yield and purity.
科学研究应用
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on several enzymes and receptors, including phosphodiesterase 10A (PDE10A), dopamine D2 receptor, and serotonin 5-HT2A receptor. These targets are involved in the regulation of neurotransmitter signaling, which is crucial for the proper functioning of the nervous system.
属性
IUPAC Name |
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c17-11-13-4-1-5-14(10-13)12-19-9-3-7-16(19)15-6-2-8-18-15/h1-2,4-6,8,10,16,18H,3,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWUUCBDZYGBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)C#N)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)

![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)

